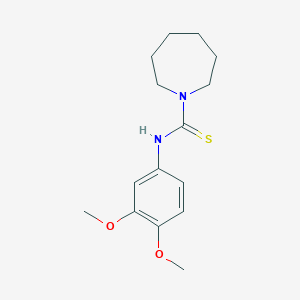

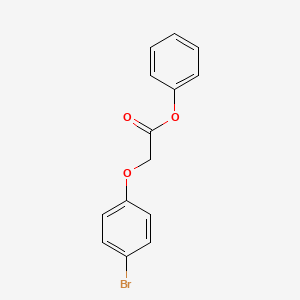

3-methyl-N'-(1-naphthylmethylene)-1H-pyrazole-5-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazole derivatives are compounds of significant interest due to their diverse industrial and biological applications. They have been extensively studied for their various physical and chemical properties, which make them valuable in different fields such as pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions, utilizing hydrazine and various carbonyl compounds as starting materials. For example, some studies have focused on the cyclization of substituted acetophenones with aryl aldehydes to produce chalcones, which are further reacted with hydrazides to yield pyrazole derivatives (Kumaraswamy et al., 2008).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is typically confirmed using techniques such as FT-IR, NMR (1H and 13C), and single-crystal X-ray diffraction. These methods provide detailed information about the compound's geometry, electronic structure, and intramolecular interactions, contributing to understanding its chemical behavior and properties (Pillai et al., 2017).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, reflecting their rich chemistry. These reactions include nucleophilic substitution, electrophilic addition, and cycloaddition, among others. The chemical properties of these compounds, such as reactivity and stability, are influenced by their molecular structure, particularly the presence and positioning of substituents on the pyrazole ring (Karrouchi et al., 2020).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including melting points, solubility, and crystalline structure, are crucial for their application in material science and pharmaceutical formulations. These properties are often characterized using techniques such as thermogravimetric analysis and differential scanning calorimetry (Kumara et al., 2018).

Applications De Recherche Scientifique

Vibrational Spectroscopic Investigations and Molecular Docking Studies

Compounds closely related to 3-methyl-N'-(1-naphthylmethylene)-1H-pyrazole-5-carbohydrazide have been extensively studied for their vibrational spectroscopic properties and potential biological importance. For example, N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide has been analyzed using FT-IR and FT-Raman spectra, with quantum chemical studies revealing insights into its electronic structure and reactivity properties. Molecular docking results have shown that such compounds can be potential inhibitors of specific enzymes, indicating their relevance in drug discovery (Pillai et al., 2017).

Development of Fluorescent Sensors

Derivatives of 3-methyl-N'-(1-naphthylmethylene)-1H-pyrazole-5-carbohydrazide have been utilized in the design of new fluorescent sensors. For instance, a sensor based on a pyrazole carbohydrazide structure demonstrated excellent selectivity and sensitivity for Zn2+ and Mg2+ ions, which could be applied in detecting these ions in biological samples (Dhara et al., 2016).

Anticancer and Antimicrobial Activities

Several studies have synthesized and characterized derivatives to evaluate their biological activities, including anticancer and antimicrobial effects. For example, compounds with the pyrazole carbohydrazide moiety have been screened against various cancer cell lines, showing promise as therapeutic agents due to their ability to inhibit cell growth and induce apoptosis in cancer cells. Additionally, antimicrobial studies indicate that these compounds possess significant activity against a range of bacterial and fungal species, suggesting their potential as novel antimicrobial agents (Karrouchi et al., 2020).

Synthesis and Characterization for Various Applications

The synthesis of new pyrazolo[1,2-b]phthalazinediones and their evaluation for antiproliferative efficacy on human hepatic cancer cell lines highlight the pharmaceutical and biochemical significance of these compounds. Such research endeavors underscore the potential of 3-methyl-N'-(1-naphthylmethylene)-1H-pyrazole-5-carbohydrazide derivatives in the development of new therapeutic agents with specific biological activities (Rashdan et al., 2018).

Propriétés

IUPAC Name |

5-methyl-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c1-11-9-15(19-18-11)16(21)20-17-10-13-7-4-6-12-5-2-3-8-14(12)13/h2-10H,1H3,(H,18,19)(H,20,21)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKWLPURDSKJSH-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)NN=CC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N'-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4R*)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5550296.png)

![methyl 4-{2-[(2-pyrimidinylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5550312.png)

![N-{(3S*,4R*)-4-isopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550325.png)

![2,2,4,7-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5550337.png)

![(4-{[2-(trifluoromethyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5550349.png)

![6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5550359.png)

![ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5550366.png)

![(1R*,5R*)-6-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5550373.png)

![3,6-dimethyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5550389.png)

![4-[3-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5550401.png)